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Compound of Interest

Compound Name: Bis-PEG4-acid

Cat. No.: B1667461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrophilic properties of Bis-PEG4-acid,

a bifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics. Its

intrinsic hydrophilicity, conferred by the polyethylene glycol (PEG) backbone, is a critical

attribute for enhancing the solubility and bioavailability of conjugated molecules.

Core Hydrophilic Characteristics
Bis-PEG4-acid, also known as 4,7,10,13-Tetraoxahexadecane-1,16-dioic acid, is

characterized by a central chain of four repeating ethylene glycol units flanked by two terminal

carboxylic acid groups.[1][2] This structure is fundamental to its hydrophilic nature. The

repeating ether linkages of the PEG chain readily form hydrogen bonds with water molecules,

leading to high aqueous solubility.[3] The terminal carboxylic acids provide reactive handles for

conjugation to amine-containing molecules while also contributing to the overall polarity of the

compound.

Quantitative Hydrophilic Properties
The hydrophilicity of a compound can be quantitatively assessed through several key

parameters. The following table summarizes the available data for Bis-PEG4-acid.
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Property Value Source

Molecular Weight 294.30 g/mol [1][4]

Molecular Formula C₁₂H₂₂O₈

Calculated logP -1.4

Solubility
Soluble in Water, DMSO,

DCM, DMF, Ethanol

DMSO: 300 mg/mL (1019.37

mM)

Ethanol: 100 mg/mL (339.79

mM)

Note: While specific quantitative water solubility data is not readily available in the literature,

the highly negative logP value and qualitative descriptions from multiple sources confirm its

excellent solubility in aqueous media.

Experimental Protocols
Determination of Octanol-Water Partition Coefficient
(logP)
The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two

immiscible phases at equilibrium, typically octanol and water. The logarithm of this ratio is the

logP value, a key indicator of hydrophilicity/lipophilicity. A negative logP, as seen with Bis-
PEG4-acid, indicates a higher affinity for the aqueous phase, signifying hydrophilicity.

Methodology: Shake-Flask Method

The "gold standard" for experimental logP determination is the shake-flask method.

Preparation of Phases: Prepare water saturated with 1-octanol and 1-octanol saturated with

water to ensure mutual saturation of the two phases.
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Dissolution: Dissolve a precisely weighed amount of Bis-PEG4-acid in the water-saturated

octanol or octanol-saturated water.

Partitioning: Add an equal volume of the other phase to a flask or vial. The mixture is then

agitated (e.g., using a shaker) for a sufficient time to allow for equilibrium to be reached

(typically several hours).

Phase Separation: The mixture is allowed to stand undisturbed until a clear separation of the

octanol and water layers is observed. Centrifugation can be used to expedite this process.

Quantification: Carefully sample an aliquot from each phase. The concentration of Bis-
PEG4-acid in each layer is then determined using a suitable analytical technique, such as

High-Performance Liquid Chromatography (HPLC) with UV detection.

Calculation: The logP is calculated using the following formula: logP = log₁₀ ( [Concentration

in Octanol] / [Concentration in Water] )

Determination of Aqueous Solubility
The flask method is a standard procedure for determining the water solubility of a compound.

Methodology: Flask Method

Sample Preparation: Add an excess amount of Bis-PEG4-acid to a known volume of purified

water in a flask.

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for an

extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the

dissolved and undissolved solute.

Phase Separation: The suspension is then allowed to stand, or is centrifuged, to separate

the undissolved solid from the saturated solution.

Quantification: A sample of the clear supernatant is carefully removed and diluted as

necessary. The concentration of dissolved Bis-PEG4-acid is then quantified using a

validated analytical method, such as HPLC.
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Result: The water solubility is expressed as mass per unit volume (e.g., mg/mL) or in

molarity at the specified temperature.

Visualizations
Conceptual Illustration of logP
The following diagram illustrates the principle of the octanol-water partition coefficient (logP)

and how it relates to the hydrophilic nature of Bis-PEG4-acid.
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Caption: Partitioning of Bis-PEG4-acid in an octanol-water system.

Experimental Workflow: Amide Bond Formation
Bis-PEG4-acid is a homobifunctional crosslinker, meaning it has two identical reactive groups.

The terminal carboxylic acids can be activated to react with primary amines to form stable

amide bonds. This is a fundamental reaction in bioconjugation for linking proteins, peptides, or

other molecules.
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Caption: Reaction workflow for conjugating an amine-containing molecule using Bis-PEG4-
acid.

Applications in Drug Development
The hydrophilic properties of Bis-PEG4-acid are paramount in its applications within drug

development and research. As a linker, it is used in the construction of Antibody-Drug

Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In these contexts, the

PEG spacer enhances the aqueous solubility of often hydrophobic drug payloads or protein

ligands, improving their pharmacokinetic profiles and preventing aggregation. The flexibility and

defined length of the PEG chain also provide spatial separation between the conjugated

entities, minimizing steric hindrance and preserving their biological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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